molecular formula C4H9BrO2 B3258913 4-Bromobutane-1,3-diol CAS No. 31100-40-0

4-Bromobutane-1,3-diol

Cat. No.: B3258913
CAS No.: 31100-40-0
M. Wt: 169.02 g/mol
InChI Key: QCNUSBDGDRMPKD-UHFFFAOYSA-N
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Description

4-Bromobutane-1,3-diol is an organic compound with the molecular formula C4H8Br2O2. It is a brominated derivative of butane-1,3-diol, featuring two bromine atoms and two hydroxyl groups on a four-carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Butane-1,3-diol: One common synthetic route involves the halogenation of butane-1,3-diol using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature.

  • Bromination of Butane-1,3-diol: Another method involves the direct bromination of butane-1,3-diol using N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out under mild conditions to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of butane-1,3-diol.

  • Substitution: The hydroxyl groups in this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Butane-1,3-diol.

  • Substitution: Various substituted butane-1,3-diols.

Scientific Research Applications

4-Bromobutane-1,3-diol is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand the role of brominated compounds in biological systems.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromobutane-1,3-diol exerts its effects depends on the specific application. In organic synthesis, it typically acts as a reactant in substitution and oxidation reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidative cleavage.

Comparison with Similar Compounds

  • 2-Bromobutane-1,3-diol

  • 3-Bromobutane-1,3-diol

  • 4-Bromobenzene-1,3-diol

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Properties

IUPAC Name

4-bromobutane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUSBDGDRMPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318943
Record name 4-Bromo-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31100-40-0
Record name 4-Bromo-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31100-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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